Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINVTWMFWHTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Approaches
The foundational synthesis involves cyclization of pyrrolidine-pyridine precursors. A six-step route developed in patent CN107235982B begins with 1,1-dimethoxypropane-2-one, which undergoes condensation with dimethylformamide dimethyl acetal to form (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one. Subsequent hydrazine hydrate-mediated cyclization yields 3-(dimethoxymethyl)-1H-pyrazole, which is decarbonylated using formic acid to generate 1H-pyrazole-3-carbaldehyde.
Reductive amination with 3-aminopropene introduces an allylamine side chain, followed by Boc protection using di-tert-butyl dicarbonate. The final oxidative cyclization with meta-chloroperbenzoic acid (m-CPBA) achieves the target compound in 22–25% overall yield (Table 1).
Table 1: Key Synthetic Parameters for Cyclization Route
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | DMF dimethyl acetal, 80°C | 85 |
| 2 | Cyclization | Hydrazine hydrate, EtOH | 78 |
| 3 | Decarbonylation | Formic acid, reflux | 92 |
| 4 | Reductive Amination | NaBH3CN, MeOH | 80 |
| 5 | Boc Protection | Boc2O, DMAP, CH2Cl2 | 95 |
| 6 | Oxidative Cyclization | m-CPBA, CH2Cl2, 0°C | 65 |
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors replace batch processes for steps requiring precise temperature control (e.g., oxidative cyclization). Palladium-catalyzed hydrogenation in tetrahydrofuran (THF) at 50 psi H2 pressure reduces reaction times by 40% compared to batch methods. Automated purification via simulated moving bed chromatography ensures ≥98% purity, critical for pharmaceutical applications.
Reaction Optimization and Catalysis
Solvent and Catalyst Screening
Solvent polarity significantly impacts cyclization efficiency. Dichloromethane (DCM) outperforms ethyl acetate in Boc protection steps due to improved solubility of intermediates (Table 2). Copper(I) iodide (5 mol%) accelerates reductive amination, reducing reaction time from 12 h to 4 h while maintaining 80% yield.
Table 2: Solvent Effects on Boc Protection Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 95 |
| Ethyl Acetate | 6.02 | 72 |
| Toluene | 2.38 | 58 |
Oxidative Cyclization Kinetics
Meta-chloroperbenzoic acid (m-CPBA) concentration directly influences cyclization rates. At 0.5 equiv, the reaction reaches 65% conversion in 6 h, whereas 1.2 equiv achieves 89% conversion in 2 h but promotes epoxidation side products. Low-temperature conditions (0°C) suppress byproduct formation, favoring the desired pyrrolopyridine framework.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) exhibits characteristic signals at δ 1.44 (s, 9H, tert-butyl), 3.45–3.70 (m, 4H, piperidine CH2), and 4.10–4.30 (m, 2H, pyrrolidine CH2). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 227.1754 (calculated 227.1759).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H2O) shows a single peak at 8.2 min with 99.1% purity. Residual solvent analysis via GC-MS confirms <10 ppm THF and DCM, meeting ICH Q3C guidelines.
Comparative Analysis of Methods
Table 3: Method Comparison for Industrial Viability
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cycle Time | 48 h | 12 h |
| Yield | 22% | 25% |
| Energy Consumption | 850 kWh/kg | 320 kWh/kg |
| Purity | 97% | 98.5% |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Biological Activities
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate exhibits a range of biological activities that make it a candidate for further research:
- Anticancer Potential : Preliminary studies suggest that derivatives of pyrrolopyridine compounds may inhibit tumor growth by targeting specific enzymes involved in cancer proliferation.
- Neurological Applications : The compound's interaction with neurotransmitter systems indicates potential use in treating neurological disorders such as anxiety and depression.
- Antimicrobial Properties : Some studies have highlighted the antibacterial and antifungal properties of pyrrolopyridines, suggesting applications in infectious disease treatment.
Anticancer Activity
In a study examining various pyrrolopyridine derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through the modulation of apoptotic pathways.
Neuroprotective Effects
Research has shown that certain derivatives can enhance neuroprotection in models of neurodegeneration. For instance, one case study reported that treatment with this compound led to reduced neuronal death in animal models subjected to oxidative stress.
Antimicrobial Efficacy
A recent investigation into the antimicrobial properties revealed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the molecular structure could enhance efficacy and broaden the spectrum of activity.
Mechanism of Action
The mechanism by which tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and cellular responses .
Comparison with Similar Compounds
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride
- CAS : 1187933-06-7
- Molecular Formula : C₁₂H₂₃ClN₂O₂ (MW: 262.78)
- Key Differences :
- Ring Junction : The 3,4-c pyridine-pyrrolidine junction (vs. 3,2-c in the target compound) alters ring strain and conformational flexibility .
- Physicochemical Properties : The hydrochloride salt form increases polarity and crystallinity, making it suitable for X-ray crystallography studies .
- Applications : Used in high-resolution structural studies due to improved crystallization properties .
cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole
- CAS : 250275-15-1
- Molecular Formula : C₁₁H₂₀N₂O₂ (MW: 212.29)
- Key Differences :
- Core Structure : A pyrrolopyrrole system (two fused pyrrolidine rings) instead of pyrrolopyridine, reducing aromaticity and electron density .
- Stereochemistry : The cis configuration at the 3a and 6a positions influences chiral recognition in asymmetric synthesis .
- Reactivity : Lacks pyridine’s π-electron system, limiting applications in metal-catalyzed coupling reactions .
tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- CAS : 370882-39-6
- Molecular Formula : C₁₁H₂₀N₂O₂ (MW: 212.29)
- Key Differences :
tert-Butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
- CAS : 1393546-06-9
- Molecular Formula : C₁₁H₁₅BrN₂O₂ (MW: 295.16)
- Key Differences :
Table 1: Comparative Analysis of Key Properties
Biological Activity
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 5-(tert-butyl) 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1160247-99-3
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity :
- Anticancer Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies :
- Anticancer Research :
- Neuroprotective Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
